molecular formula C47H32N2O2 B5162689 N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE

N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B5162689
M. Wt: 656.8 g/mol
InChI Key: FKSGJTCVXUQHLO-UHFFFAOYSA-N
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Description

N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a combination of naphthalene and fluorene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and fluorene derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include naphthalene-1-carboxylic acid, 4-aminophenylfluorene, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of automated synthesis equipment and purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. These interactions are crucial in its role as a fluorescent probe and in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.

    Fluorene derivatives: Compounds like 9H-fluorene and 9,9-dimethyl-9H-fluorene.

Uniqueness

N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of naphthalene and fluorene moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and molecular interactions.

Properties

IUPAC Name

N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]fluoren-9-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H32N2O2/c50-45(41-19-9-13-31-11-1-3-15-37(31)41)48-35-27-23-33(24-28-35)47(43-21-7-5-17-39(43)40-18-6-8-22-44(40)47)34-25-29-36(30-26-34)49-46(51)42-20-10-14-32-12-2-4-16-38(32)42/h1-30H,(H,48,50)(H,49,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSGJTCVXUQHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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